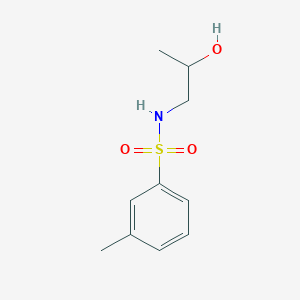![molecular formula C16H14F3NO3 B263538 2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B263538.png)
2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as TFP or TFPAA and is used as a pharmacological tool to study the function of various proteins in cells. It is a potent inhibitor of protein-protein interactions and has been found to have potential therapeutic applications in various diseases.
Mechanism of Action
TFPAA inhibits protein-protein interactions by binding to the hydrophobic pockets of proteins. It disrupts the formation of protein complexes and prevents the activation of downstream signaling pathways. TFPAA has been found to be a selective inhibitor of MDM2 and MDMX, which are negative regulators of the tumor suppressor protein p53. By inhibiting MDM2 and MDMX, TFPAA can activate the p53 pathway and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
TFPAA has been found to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the p53 pathway. TFPAA has also been found to inhibit the growth and proliferation of cancer cells. In addition, TFPAA has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
TFPAA has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions and has high selectivity for specific proteins. It has been extensively studied and has a well-established mechanism of action. TFPAA is also commercially available and can be easily synthesized in the lab.
However, TFPAA also has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents such as DMSO or ethanol. TFPAA can also be toxic to cells at high concentrations, and its effects on normal cells are not well understood.
Future Directions
TFPAA has the potential for further research in several areas. It can be used to study the function of other proteins involved in cancer development and progression. TFPAA can also be used in combination with other drugs to enhance their therapeutic effects. Further research is needed to understand the effects of TFPAA on normal cells and to optimize its dosage and delivery methods. TFPAA can also be modified to improve its solubility and reduce its toxicity.
Synthesis Methods
The synthesis of TFPAA involves the reaction of 4-(trifluoromethoxy)aniline with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields TFPAA as a white crystalline solid with a high purity level.
Scientific Research Applications
TFPAA has been widely used as a pharmacological tool to study the function of various proteins in cells. It is a potent inhibitor of protein-protein interactions and has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. TFPAA has been used to study the function of proteins such as MDM2, MDMX, p53, and Bcl-2, which are involved in cancer development and progression.
properties
Molecular Formula |
C16H14F3NO3 |
|---|---|
Molecular Weight |
325.28 g/mol |
IUPAC Name |
2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide |
InChI |
InChI=1S/C16H14F3NO3/c1-11(22-13-5-3-2-4-6-13)15(21)20-12-7-9-14(10-8-12)23-16(17,18)19/h2-11H,1H3,(H,20,21) |
InChI Key |
BOMSQFAAAZIQHP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)

![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)




![4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide](/img/structure/B263497.png)

![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)

